Reductive Cyclization Stereoselectivity: 8-Keto-2-enoate vs. Other Tethered Ketone Substrates Under Mg/MeOH Conditions
In a direct head-to-head comparison under standardized reductive cyclization conditions (Mg metal, dry MeOH, −23 °C, cat. HgCl₂), the target compound (designated 8-keto-2-enoate 3) exhibited a distinct stereochemical outcome versus all other ketone substrates tested. For all substrates except 8-keto-2-enoate 3 and 5-aza-8-keto-2-enoate 6, the major cyclized product bore a trans configuration between the newly formed hydroxy group and the (methoxycarbonyl)methyl substituent. Substrate 3 deviated from this general trend, indicating that the C8 chain length and absence of heteroatom substitution at C5 uniquely alter the transition-state geometry of the radical-anion cyclization [1]. The product isomer ratios were independent of substrate E/Z geometry, confirming that the observed stereochemical divergence is intrinsic to the carbon skeleton rather than geometric isomerism.
| Evidence Dimension | Stereochemical outcome of Mg-mediated reductive cyclization (major product configuration) |
|---|---|
| Target Compound Data | 8-Keto-2-enoate 3: major product configuration deviates from the trans-(OH)/(CO₂Me) relationship observed for all other substrates |
| Comparator Or Baseline | Substrates 1, 2, 4, 7, 8, 10–15: major product = trans configuration between OH and (methoxycarbonyl)methyl groups |
| Quantified Difference | Qualitative stereochemical divergence; 8-keto-2-enoate 3 is one of only two substrates (alongside 5-aza-8-keto-2-enoate 6) that break the general trans-selectivity rule |
| Conditions | Mg (excess), dry MeOH, cat. HgCl₂, −23 °C; J. Org. Chem. 1994, 59, 1428–1443 |
Why This Matters
Procurement of the correct 8-keto-2-enoate substrate is essential for reproducing the published stereochemical outcome; substitution with a shorter or heteroatom-containing tether will alter the cyclization diastereoselectivity.
- [1] Lee, G.H.; Choi, E.B.; Lee, E.; Pak, C.S. Reductive Cyclization of Ketones Tethered to Activated Olefins Mediated by Magnesium in Methanol. J. Org. Chem. 1994, 59(6), 1428–1443. DOI: 10.1021/jo00085a036. View Source
